Thalidomide-4-Br: A Technical Guide to Structure, Synthesis, and Mechanism of Action
Thalidomide-4-Br: A Technical Guide to Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide, a compound with a dual legacy, was first introduced as a sedative in the 1950s but was withdrawn after being identified as a potent human teratogen.[1][2] Decades later, it was repurposed for its significant immunomodulatory, anti-inflammatory, and anti-angiogenic properties, leading to its approval for treating conditions like multiple myeloma and erythema nodosum leprosum.[2][3] This revival has catalyzed extensive research into developing thalidomide analogs with enhanced therapeutic efficacy and improved safety profiles.
Thalidomide-4-Br is a derivative featuring a bromine atom on the 4-position of the phthalimide ring. Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its biological activity. This guide provides an in-depth technical overview of the chemical structure, a plausible synthetic route, and the established mechanistic framework for Thalidomide-4-Br, based on the well-characterized parent molecule.
Chemical Structure and Properties
Thalidomide-4-Br, systematically named 3-(4-bromo-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione, is a chiral molecule containing a glutarimide ring linked to a 4-brominated phthalimide moiety. The structural details and computed chemical properties are summarized below.
Chemical Structure
The 2D chemical structure of Thalidomide-4-Br is presented below:
Figure 1: 2D Structure of Thalidomide-4-Br (Image of the 2D chemical structure of 3-(4-bromo-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione)
Data Presentation: Chemical and Physical Properties
The following table summarizes key identifiers and computed physicochemical properties for Thalidomide-4-Br.
| Property | Value | Reference |
| IUPAC Name | 3-(4-bromo-1,3-dioxoinden-2-yl)piperidine-2,6-dione | [4] |
| Molecular Formula | C₁₃H₉BrN₂O₄ | [4] |
| Molecular Weight | 337.13 g/mol | [4] |
| Exact Mass | 335.97967 Da | [4] |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)Br | [4] |
| InChIKey | RPTALCIPFOKEGE-UHFFFAOYSA-N | [4] |
| XLogP3-AA | 1.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 1 | [4] |
Synthesis of Thalidomide-4-Br
While specific literature detailing the synthesis of Thalidomide-4-Br is scarce, a robust synthetic route can be proposed based on established methods for creating thalidomide and its analogs.[3][5][6] The most direct approach involves a two-step process: the formation of N-phthaloyl-L-glutamine from a brominated precursor, followed by a cyclization reaction.
Synthetic Workflow
The logical workflow for the synthesis is outlined below. This process begins with the reaction of 4-Bromophthalic anhydride and L-glutamine to form an intermediate, which is then cyclized to yield the final product.
Experimental Protocol
This protocol describes a representative method for the synthesis of Thalidomide-4-Br.
Step 1: Synthesis of N-(4-Bromo)phthaloyl-L-glutamine
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Bromophthalic anhydride (1.0 eq) and L-glutamine (1.05 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of anhydride).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add cold water to precipitate the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water followed by cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Drying: Dry the white to off-white solid product under vacuum to yield N-(4-Bromo)phthaloyl-L-glutamine. The product can be used in the next step without further purification if TLC shows sufficient purity.
Step 2: Cyclization to Thalidomide-4-Br
-
Reagents & Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the N-(4-Bromo)phthaloyl-L-glutamine (1.0 eq) from the previous step in anhydrous tetrahydrofuran (THF).
-
Cyclizing Agent: Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the suspension with stirring.[7]
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) or by flash column chromatography on silica gel to yield pure Thalidomide-4-Br.
Spectroscopic and Analytical Data
Characterization of the final product is essential to confirm its identity and purity. The following table presents the expected spectroscopic data for Thalidomide-4-Br, extrapolated from data for thalidomide and its analogs.[3][5][8][9]
| Analysis Type | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.1 (s, 1H, -NH), 7.8-8.1 (m, 3H, Ar-H), ~5.1 (dd, 1H, chiral C-H), 2.0-2.9 (m, 4H, -CH₂CH₂-). The aromatic signals will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~173, ~170, ~167 (C=O carbons), 120-140 (aromatic carbons, including a C-Br signal), ~49 (chiral C-H), ~31, ~22 (aliphatic -CH₂- carbons). |
| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1770 and ~1700 (asymmetric and symmetric C=O stretch of imide), ~1680 (C=O stretch of amide), ~1600 (C=C aromatic stretch), C-Br stretch in the fingerprint region. |
| Mass Spec (ESI) | Expected m/z for [M+H]⁺: 336.9873; [M+Na]⁺: 358.9692. The spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
Mechanism of Action and Biological Signaling
The therapeutic and teratogenic effects of thalidomide and its derivatives are mediated through their binding to the protein Cereblon (CRBN).[10][11] CRBN acts as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). The binding of a thalidomide analog alters the substrate specificity of the CRL4^CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."
Key neosubstrates identified include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[10][11] The degradation of Ikaros and Aiolos is linked to the anti-myeloma and immunomodulatory effects, while the degradation of SALL4 is strongly associated with the teratogenic effects observed in limb development.[10] It is highly probable that Thalidomide-4-Br follows the same mechanism of action.
Signaling Pathway Diagram
The diagram below illustrates the molecular mechanism of action for a thalidomide analog.
Conclusion
Thalidomide-4-Br represents a structurally straightforward modification of a clinically significant parent molecule. This guide provides a comprehensive technical framework for its synthesis, characterization, and biological mechanism. The provided synthetic protocol offers a viable route for its preparation in a laboratory setting. Furthermore, understanding its mechanism of action through the well-established Cereblon-mediated degradation of neosubstrates is critical for predicting its potential therapeutic and toxicological profile. Further research is necessary to isolate and characterize Thalidomide-4-Br and quantitatively assess its biological activity in relevant assays to determine if the 4-bromo substitution offers any advantages over existing thalidomide analogs.
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Thalidomide bromide | C14H10BrNO4 | CID 155292469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1004581A2 - Process for the preparation of thalidomide - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
